![molecular formula C18H30N2O2 B1405178 (10-Amino-decyl)-carbamic acid benzyl ester CAS No. 62196-18-3](/img/structure/B1405178.png)
(10-Amino-decyl)-carbamic acid benzyl ester
Overview
Description
“(10-Amino-decyl)-carbamic acid benzyl ester” is a chemical compound with the molecular formula C18H30N2O2 and a molecular weight of 306.44 . It has a CAS number of 62196-18-3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 452.9±28.0 °C, and its predicted density is 1.010±0.06 g/cm3 . The pKa value is predicted to be 12.73±0.46 .Scientific Research Applications
Enantioselective Preparation
The compound plays a role in the enantioselective preparation of dihydropyrimidones, which are relevant for producing chiral compounds. These compounds are synthesized through processes like the Mannich reaction and are important due to their stereochemical configurations, which are crucial in chemical synthesis (Goss et al., 2009).
Sustainable Synthesis of Carbamates
Mechanochemical methods utilizing 1,1′-Carbonyldiimidazole for the synthesis of carbamates, including those related to benzyl ester derivatives, have been explored. This approach is noted for enhancing the reactivity of alcohol and the carbamoyl-imidazole intermediate, providing a more sustainable and eco-friendly synthesis method (Lanzillotto et al., 2015).
Synthesis of N- and O-phosphorothioylated Amino Acids
The compound contributes to the highly efficient synthesis of N- and O-phosphorothioylated amino acids. This is a crucial process in the production of compounds that have significant roles in various biochemical and pharmaceutical applications (Baraniak et al., 2002).
Anionic Ring-Opening Polymerization
The compound is involved in the anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This process is integral in the production of polycarbonates, which have numerous applications in material science (Sanda et al., 2001).
Solventless Mechanosynthesis of N-Protected Amino Esters
Solvent-free conditions in a ball mill have been used for the mechanochemical derivatizations of N- or C-protected amino acids, which are crucial for the formation of N-protected α- and β-amino esters. This method is notable for its reduced reaction times, improved yields, and simplified work-up procedures, making it an environmentally friendly and efficient synthesis approach (Konnert et al., 2014).
properties
IUPAC Name |
benzyl N-(10-aminodecyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRGZDHHAQCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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